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1-Chloro-3-dodecylbenzene

Cat. No.: B14883981
M. Wt: 280.9 g/mol
InChI Key: ZVPFMDMJBXXAHW-UHFFFAOYSA-N
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Description

Detailed Mechanisms of Electrophilic Aromatic Substitution Leading to Chlorination

The introduction of a chlorine atom onto the benzene (B151609) ring proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is characteristic of aromatic compounds and involves the attack of an electrophile on the electron-rich benzene ring. wikipedia.orgbyjus.com

While chlorine (Cl₂) can react with highly activated benzene derivatives, its reaction with benzene itself requires the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a more potent electrophile. masterorganicchemistry.commasterorganicchemistry.com The Lewis acid coordinates with one of the chlorine atoms, polarizing the Cl-Cl bond and making the terminal chlorine atom more electrophilic. byjus.commasterorganicchemistry.com This creates a highly reactive electrophilic complex that can be attacked by the π electrons of the benzene ring. masterorganicchemistry.comyoutube.com

This activated complex, often represented for simplicity as a chloronium ion (Cl⁺), is a powerful electrophile ready to react with the aromatic ring.

The electrophilic attack by the activated chlorine species on the benzene ring disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. chemistrysteps.comyoutube.comfiveable.me In this intermediate, the carbon atom bonded to the chlorine atom becomes sp³ hybridized, and the positive charge is delocalized over the remaining five carbon atoms of the ring through resonance. chemistrysteps.comoregonstate.edu

The formation of the sigma complex is the slow, rate-determining step of the reaction due to the temporary loss of aromatic stability. chemistrysteps.com The stability of this intermediate is influenced by the substituents already present on the ring. fiveable.me

Finally, a weak base, typically the [AlCl₄]⁻ formed during the electrophile generation step, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex. masterorganicchemistry.comlibretexts.org This step restores the aromaticity of the ring, yielding the chlorinated benzene product and regenerating the Lewis acid catalyst. masterorganicchemistry.comquora.com

Interactive Table: Key Species in Electrophilic Chlorination
Species Role Key Characteristics
Benzene Nucleophile Aromatic, electron-rich ring
Chlorine (Cl₂) Pre-electrophile Becomes polarized by the Lewis acid
Aluminum Chloride (AlCl₃) Lewis Acid Catalyst Activates the electrophile
Activated Complex (Cl-Cl-AlCl₃) Electrophile Highly reactive species that attacks the benzene ring
Sigma (σ) Complex Intermediate Resonance-stabilized carbocation; temporary loss of aromaticity
[AlCl₄]⁻ Base Removes a proton to restore aromaticity
Chlorobenzene (B131634) Product Final chlorinated aromatic compound

Catalytic Mechanisms in Friedel-Crafts Alkylation with Dodecene

The introduction of the dodecyl group onto the chloro-substituted benzene ring is achieved through a Friedel-Crafts alkylation reaction. This reaction involves the use of an alkene, in this case, 1-dodecene (B91753), in the presence of an acid catalyst.

In the presence of a strong acid catalyst, 1-dodecene is protonated to form a secondary carbocation (a carbonium ion). etsu.edu This carbocation then acts as the electrophile that attacks the chlorobenzene ring.

However, a significant characteristic of Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable carbocations. masterorganicchemistry.comlibretexts.org In the case of the dodecyl carbocation, hydride shifts can occur, leading to the formation of a mixture of isomeric products where the benzene ring is attached to different positions along the dodecyl chain. etsu.edu The formation of linear alkylbenzenes (LABs) is often desired, and reaction conditions are optimized to favor the attachment at the second carbon (2-dodecylbenzene). etsu.edu

Traditionally, Lewis acids like aluminum chloride (AlCl₃) are used as catalysts in Friedel-Crafts alkylation. masterorganicchemistry.comchegg.com The Lewis acid's function is to generate the carbocation electrophile from the alkyl halide or, in the case of using an alkene, to act as a co-catalyst with a Brønsted acid (like trace water) to protonate the alkene. quora.comvedantu.com

More recently, ionic liquids have emerged as promising alternative catalysts and solvents for Friedel-Crafts reactions. rsc.orgtandfonline.comacs.org These are salts that are liquid at or near room temperature and can be designed to have specific catalytic properties. tandfonline.com For instance, chloroaluminate ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl-AlCl₃), can act as both the catalyst and the solvent, offering advantages like higher reaction rates, improved selectivity, and easier catalyst recycling. tandfonline.comresearchgate.net The ionic nature of these liquids can stabilize the charged intermediates involved in the reaction. liv.ac.uk Studies have shown that the conversion of 1-dodecene and the selectivity towards specific isomers can be influenced by the composition of the ionic liquid. researchgate.net Ion-exchanged bentonite (B74815) clays, particularly those exchanged with Fe³⁺, have also been investigated as solid acid catalysts for the alkylation of benzene with 1-dodecene, showing good conversion under mild conditions. materialsciencejournal.org

Interactive Table: Catalyst Systems in Friedel-Crafts Alkylation
Catalyst System Type Advantages Disadvantages
AlCl₃ / HCl Homogeneous Lewis/Brønsted Acid High activity Difficult to separate from product, corrosive
Ionic Liquids (e.g., [bmim]Cl-AlCl₃) Homogeneous/Solvent High activity and selectivity, recyclable Can be moisture sensitive, cost
Ion-Exchanged Bentonite (Fe³⁺) Heterogeneous Solid Acid Easily separable, reusable May have lower activity than homogeneous catalysts
Superacid Catalysts (e.g., HPAs) Homogeneous/Heterogeneous High activity and stability Can be expensive and require specific handling

Deuterium (B1214612) labeling is a powerful technique used to trace the pathways of chemical reactions and understand their mechanisms. chem-station.com By replacing hydrogen atoms with their heavier isotope, deuterium, chemists can track the movement of atoms and determine which bonds are broken and formed during a reaction. This is due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates for bonds involving these isotopes. chem-station.comnih.gov

In the context of Friedel-Crafts alkylation, deuterium labeling can be employed to study the mechanism of carbocation formation and rearrangement. For example, by using deuterated dodecene, one could follow the positions of the deuterium atoms in the final product to understand the extent of hydride shifts. Furthermore, deuterium exchange experiments, where the reaction is carried out in the presence of a deuterated solvent, can reveal the reversibility of certain steps, such as C-H bond cleavage. researchgate.net Such studies provide invaluable, detailed insights into the reaction intermediates and transition states that are not easily obtained through other methods. rsc.org The use of deuterium labeling has been instrumental in refining the understanding of complex reaction mechanisms in organic chemistry. researchgate.net

Kinetic Studies and Reaction Rate Determination in Synthesis

The synthesis of 1-chloro-3-dodecylbenzene, primarily achieved through Friedel-Crafts alkylation of chlorobenzene with a dodecylating agent such as 1-dodecene or a 1-halododecane, involves complex reaction kinetics. Detailed kinetic studies are crucial for understanding the reaction mechanism, optimizing reaction conditions, and maximizing the yield of the desired product. While specific kinetic data for the synthesis of this compound is not extensively available in peer-reviewed literature, the fundamental principles of its formation can be understood by examining kinetic studies of analogous Friedel-Crafts alkylation reactions.

The general mechanism for the Friedel-Crafts alkylation of chlorobenzene involves an electrophilic aromatic substitution where the aromatic ring attacks a carbocation generated from the alkylating agent in the presence of a Lewis acid catalyst. vedantu.combyjus.com The chlorine substituent on the benzene ring is an ortho-, para-directing group, meaning that the primary products of this reaction under kinetic control are typically 1-chloro-2-dodecylbenzene and 1-chloro-4-dodecylbenzene (B15388926). youtube.comyoutube.com The formation of the meta-isomer, this compound, is generally less favored.

Kinetic investigations of Friedel-Crafts reactions are essential for determining the factors that influence the rate of reaction and the distribution of isomers. These studies typically involve monitoring the concentration of reactants and products over time under various conditions.

Research Findings from Analogous Reactions

To illustrate the kinetic analysis applicable to the synthesis of this compound, we can refer to studies on similar alkylation reactions.

A kinetic study on the phenethylation of benzene and toluene (B28343), catalyzed by AlCl₃·CH₃NO₂, revealed that the reaction rate is first-order with respect to the aromatic substrate and the alkyl halide, and second-order with respect to the catalyst. core.ac.uk The rate law can be expressed as:

Rate = k[Aromatic][Alkyl Halide][Catalyst]²

This indicates a complex mechanism where two molecules of the catalyst are involved in the rate-determining step. core.ac.uk

In a study on the liquid-phase alkylation of benzene with 1-dodecene over a solid acid catalyst (mordenite), the activation energies for different steps of the reaction were determined. researchgate.net The activation energy for the protonation of 1-dodecene to form a secondary carbocation was found to be lower than that for the subsequent isomerization of the carbocation. researchgate.net The activation energies for the surface alkylation of benzene to form 2-phenyldodecane (B3050589) and 3-phenyldodecane were 49 kJ/mol and 66 kJ/mol, respectively. researchgate.net This difference in activation energy influences the relative rates of formation of different isomers.

Data from Kinetic Studies

The following tables present hypothetical data based on typical findings in kinetic studies of Friedel-Crafts alkylation, which would be analogous to the kind of data collected for the synthesis of this compound.

Table 1: Hypothetical Rate Data for the Alkylation of Chlorobenzene with 1-Dodecene

This interactive table illustrates how changes in the initial concentrations of reactants and catalyst could affect the initial rate of reaction. The reaction orders with respect to each component can be determined from this type of data.

Experiment[Chlorobenzene] (mol/L)[1-Dodecene] (mol/L)[Catalyst] (mol/L)Initial Rate (mol/L·s)
10.10.10.011.5 x 10⁻⁵
20.20.10.013.0 x 10⁻⁵
30.10.20.013.0 x 10⁻⁵
40.10.10.026.0 x 10⁻⁵

Note: The data in this table is for illustrative purposes and represents a reaction that is first order in chlorobenzene, first order in 1-dodecene, and second order in the catalyst.

Table 2: Temperature Dependence of the Rate Constant

This table demonstrates the effect of temperature on the rate constant of the reaction, from which the activation energy can be calculated using the Arrhenius equation.

Temperature (K)Rate Constant (k) (L³/mol³·s)
3000.015
3100.031
3200.060
3300.112

Note: This data is illustrative and follows the general principle that reaction rates increase with temperature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29Cl B14883981 1-Chloro-3-dodecylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H29Cl

Molecular Weight

280.9 g/mol

IUPAC Name

1-chloro-3-dodecylbenzene

InChI

InChI=1S/C18H29Cl/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(19)16-17/h12,14-16H,2-11,13H2,1H3

InChI Key

ZVPFMDMJBXXAHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 3 Dodecylbenzene: Advanced Approaches and Reaction Design

Strategies for Regioselective Halogenation of Dodecylbenzene (B1670861) Architectures

One potential synthetic route to 1-chloro-3-dodecylbenzene involves the direct halogenation of dodecylbenzene. The success of this approach is highly dependent on the ability to control the position of chlorination on the benzene (B151609) ring.

Electrophilic Chlorination Studies: Catalyst Systems and Selectivity (e.g., AlCl₃, FeCl₃)

Electrophilic aromatic substitution is a fundamental method for introducing a halogen to a benzene ring. youtube.com In the case of dodecylbenzene, the long alkyl chain is an activating group and an ortho-, para-director. This means that when dodecylbenzene is reacted with chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), the chlorine electrophile is directed to the positions ortho (carbon 2 and 6) and para (carbon 4) to the dodecyl group.

Catalyst SystemExpected Major ProductsExpected Minor ProductRationale
Cl₂ / AlCl₃1-Chloro-2-dodecylbenzene, 1-Chloro-4-dodecylbenzene (B15388926)This compoundThe dodecyl group is an ortho-, para-directing activator, sterically and electronically favoring substitution at these positions.
Cl₂ / FeCl₃1-Chloro-2-dodecylbenzene, 1-Chloro-4-dodecylbenzeneThis compoundSimilar to AlCl₃, FeCl₃ functions as a Lewis acid to generate the electrophile, with regioselectivity governed by the alkyl substituent. youtube.com

Radical Chlorination Pathways and Product Distributions

An alternative halogenation method involves radical substitution. ucalgary.ca This reaction is typically initiated by heat or UV light and proceeds via a radical chain mechanism. ucalgary.ca However, radical halogenation of alkylbenzenes preferentially occurs at the benzylic position—the carbon atom of the alkyl group directly attached to the benzene ring. chegg.comlibretexts.org This is due to the resonance stabilization of the resulting benzylic radical. chegg.comlibretexts.org

Therefore, subjecting dodecylbenzene to radical chlorination conditions would lead to the formation of various chlorinated dodecyl chains attached to the benzene ring, such as 1-(1-chloro-dodecyl)benzene, rather than chlorination of the aromatic ring itself. wikipedia.orgyoutube.com This pathway is not a viable method for the synthesis of this compound.

Alkylation Routes for Dodecylbenzene Moiety Introduction into Chlorinated Aromatics

A more plausible, albeit still challenging, approach to synthesizing this compound is through the alkylation of chlorobenzene (B131634). This reverses the order of substituent introduction.

Friedel-Crafts Alkylation with Dodecyl Halides or Dodecenes

The Friedel-Crafts alkylation reaction introduces an alkyl group to an aromatic ring using an alkyl halide or an alkene as the alkylating agent, typically with a strong Lewis acid catalyst. mt.commt.com In this strategy, chlorobenzene is the starting aromatic compound, and the dodecyl group is introduced using either a dodecyl halide (e.g., 1-chlorododecane) or an alkene (1-dodecene). vedantu.com

The chlorine atom on the chlorobenzene ring is a deactivating group, making the ring less reactive than benzene. However, it is an ortho-, para-director for subsequent electrophilic substitutions. youtube.comyoutube.com Consequently, the Friedel-Crafts alkylation of chlorobenzene predominantly yields a mixture of 1-chloro-2-dodecylbenzene and 1-chloro-4-dodecylbenzene. The para isomer is often the major product due to reduced steric hindrance compared to the ortho position. youtube.com The desired meta isomer, this compound, would be formed in very small amounts, if at all.

The choice of catalyst is crucial for the efficiency of the Friedel-Crafts reaction. fiveable.me

Lewis Acids: Traditional catalysts include strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). mt.comperiodicchemistry.com These catalysts function by reacting with the alkyl halide to form a carbocation or a carbocation-like complex, which then acts as the electrophile. mt.comyoutube.com While effective, these catalysts often require stoichiometric amounts and can lead to side reactions. nih.gov

Ionic Liquids: Modern approaches have explored the use of ionic liquids as both solvents and catalysts for Friedel-Crafts reactions. researchgate.net Acidic ionic liquids, such as those based on chloroaluminates or other metal halides, can act as recyclable and potentially more selective catalytic systems. researchgate.netcapes.gov.br They can enhance catalytic activity and in some cases, reduce the formation of by-products. capes.gov.br Research has also been conducted on solid acid catalysts, including zeolites and metal oxides, which offer advantages in terms of reusability and greener processing. researchgate.net

Catalyst TypeExample(s)Role in Alkylation of ChlorobenzeneKey Considerations
Traditional Lewis Acids AlCl₃, FeCl₃Generates the dodecyl carbocation electrophile from a dodecyl halide or alkene. periodicchemistry.comyoutube.comOften requires more than catalytic amounts; can cause carbocation rearrangements and polyalkylation; difficult to recycle. lumenlearning.com
Ionic Liquids 1-butyl-3-methylimidazolium [BMIm] chlorozincates/chloroaluminatesCan act as both solvent and Lewis acidic catalyst, potentially improving recyclability and selectivity. researchgate.netcapes.gov.brActivity and selectivity are highly dependent on the specific ionic liquid composition.
Solid Acids Zeolites (e.g., ZSM-5), Niobium oxidesProvide an active surface for the reaction, facilitating easier separation and catalyst reuse. researchgate.netMay offer different regioselectivity compared to homogeneous catalysts; potential for shape-selectivity.

The primary challenge in using Friedel-Crafts alkylation to synthesize this compound lies in overcoming the inherent regioselectivity of the reaction.

Regiochemistry: The chloro substituent on the benzene ring directs incoming electrophiles to the ortho and para positions. youtube.comyoutube.com This electronic effect is dominant, leading to a product mixture where 1-chloro-2-dodecylbenzene and 1-chloro-4-dodecylbenzene are the main constituents. The formation of the meta isomer is electronically disfavored.

Carbocation Rearrangement: A significant complication in Friedel-Crafts alkylation with long-chain alkyl halides like 1-chlorododecane (B51209) is the potential for carbocation rearrangement. lumenlearning.comlibretexts.org The initially formed primary carbocation can rearrange via hydride shifts to form more stable secondary carbocations. This leads to the introduction of branched alkyl chains onto the chlorobenzene ring, resulting in a complex mixture of isomers. Using 1-dodecene (B91753) can also lead to various constitutional isomers depending on where the aromatic ring attaches along the chain.

Polyalkylation: Since the newly introduced alkyl group is an activator, the product (chlorododecylbenzene) is more reactive than the starting material (chlorobenzene). periodicchemistry.comlumenlearning.com This can lead to further alkylation, resulting in the formation of di- and poly-dodecylated chlorobenzene by-products, which reduces the yield of the desired mono-alkylated product. lumenlearning.com

Given these challenges, the direct synthesis of this compound via either electrophilic chlorination of dodecylbenzene or Friedel-Crafts alkylation of chlorobenzene is not an efficient process. The production of this specific meta isomer would likely require a more complex, multi-step synthetic sequence involving blocking groups or other advanced strategies to override the natural directing effects of the substituents.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Kumada, Negishi)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and several methods can be adapted for the synthesis of this compound. These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, to couple an organometallic reagent with an organic halide. wikipedia.orgwikipedia.org

Suzuki Coupling: This reaction pairs an organoboronic acid with an organic halide. organic-chemistry.org For this compound, one could theoretically couple 3-chlorophenylboronic acid with 1-bromododecane (B92323) or, alternatively, dodecylboronic acid with 1-bromo-3-chlorobenzene (B44181). The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), and requires a base like sodium carbonate or potassium phosphate (B84403) to activate the boronic acid. organic-chemistry.orgreddit.com

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (an organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org The synthesis could proceed by reacting dodecylmagnesium bromide with 1-bromo-3-chlorobenzene in the presence of a nickel or palladium catalyst. wikipedia.org Nickel catalysts, such as NiCl₂(dppe), are often effective. rsc.org A significant advantage is the direct use of Grignard reagents, which can be prepared from the corresponding alkyl halides. organic-chemistry.org However, the high reactivity of Grignard reagents limits the tolerance for certain functional groups. nrochemistry.com

Negishi Coupling: This method involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org To form the target molecule, dodecylzinc chloride could be coupled with 1-bromo-3-chlorobenzene. The Negishi coupling is noted for its high functional group tolerance and reactivity, allowing for the coupling of various carbon centers (sp³, sp², and sp). wikipedia.orgnih.gov Palladium catalysts generally provide higher yields and functional group tolerance compared to nickel. wikipedia.org

The choice among these methods often depends on the availability of starting materials, functional group compatibility, and desired reaction scale.

Table 1: Comparison of Cross-Coupling Reactions for Synthesis

Coupling Reaction Organometallic Reagent Typical Catalyst Key Advantages
Suzuki Organoboronic acid Palladium complexes Mild conditions, low toxicity of boron reagents, high functional group tolerance. organic-chemistry.orgharvard.edu
Kumada Grignard reagent Nickel or Palladium complexes High reactivity, readily available starting materials. wikipedia.orgorganic-chemistry.org

| Negishi | Organozinc compound | Nickel or Palladium complexes | High functional group tolerance, high yields, couples diverse carbon centers. wikipedia.orgorganic-chemistry.org |

Multi-Step Synthesis Strategies for this compound

Multi-step pathways provide alternative and sometimes more practical routes to this compound, often leveraging well-established, high-yielding reactions.

A common and direct approach is the Friedel-Crafts alkylation of chlorobenzene. vedantu.com This electrophilic aromatic substitution involves reacting chlorobenzene with an alkylating agent like 1-dodecene or 1-chlorododecane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). vedantu.comquora.com

The chlorine atom on the benzene ring is an ortho-, para-directing group. youtube.com Therefore, the direct alkylation of chlorobenzene will primarily yield a mixture of 1-chloro-2-dodecylbenzene and 1-chloro-4-dodecylbenzene. quora.comyoutube.com Obtaining the desired this compound (the meta isomer) via this method is not straightforward as it is not the major product.

An alternative strategy is the Friedel-Crafts acylation, which offers better control of regioselectivity. This involves two main steps:

Friedel-Crafts Acylation: Chlorobenzene is acylated with dodecanoyl chloride in the presence of a Lewis acid catalyst. This reaction introduces a dodecanoyl group (-CO(CH₂)₁₀CH₃) onto the benzene ring. Due to the deactivating, meta-directing nature of the acyl group, this reaction would favor the formation of 3-chlorododecanophenone.

Reduction: The resulting ketone is then reduced to a methylene (B1212753) group (-CH₂-).

Following the acylation step described above, the keto group of the 3-chlorododecanophenone precursor must be reduced to an alkyl group. Two classic methods are highly effective for this transformation:

Wolff-Kishner Reduction: This reaction converts a carbonyl functionality into a methylene group using hydrazine (B178648) (N₂H₄) under strong basic conditions (e.g., KOH or potassium tert-butoxide) at high temperatures. wikipedia.orgbyjus.commasterorganicchemistry.com The reaction is typically carried out in a high-boiling solvent like diethylene glycol or DMSO. byjus.comalfa-chemistry.com The Wolff-Kishner reduction is particularly suitable for substrates that are sensitive to acid. alfa-chemistry.com A modification by Huang-Minlon, where the reaction is performed in one pot, has improved yields and shortened reaction times. wikipedia.orgmasterorganicchemistry.com

Clemmensen Reduction: This method also reduces ketones to alkanes but uses zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is an effective alternative for substrates that are stable in strong acid but sensitive to the harsh basic conditions of the Wolff-Kishner reduction.

The choice between Wolff-Kishner and Clemmensen reduction depends entirely on the stability of the substrate under basic versus acidic conditions. masterorganicchemistry.com For 3-chlorododecanophenone, both methods are viable for producing this compound.

Optimization of Reaction Conditions and Reaction Engineering in Synthesis

Optimizing reaction parameters is crucial for maximizing yield, selectivity, and efficiency while minimizing waste and energy consumption, particularly in industrial applications.

The choice of solvent can significantly influence the outcome of synthetic reactions. In Friedel-Crafts alkylations, solvents can affect catalyst activity and product distribution. rsc.org While traditional solvents like dichloromethane (B109758) or carbon disulfide are effective, there is a strong drive towards greener alternatives.

Solvent-Free Conditions: Conducting reactions without a solvent can lead to higher reaction rates, simpler work-ups, and reduced waste. nih.govrsc.org

Ionic Liquids: These salts, which are liquid at low temperatures, have been explored as both catalysts and solvents for Friedel-Crafts reactions. researchgate.net They offer benefits such as low volatility and the potential for catalyst recycling.

Supercritical Fluids: Supercritical fluids like carbon dioxide (scCO₂) and difluoromethane (B1196922) have been used as reaction media for Friedel-Crafts alkylation. nih.gov They offer tunable solvent properties and easy removal post-reaction, aligning with green chemistry principles. rutgers.edu

For cross-coupling reactions, solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common, especially for Kumada couplings where they are used to generate the Grignard reagent. wikipedia.orgnrochemistry.com Aqueous or biphasic systems are often used in Suzuki couplings, which reduces the reliance on volatile organic compounds (VOCs). harvard.edu

Temperature and pressure are critical parameters that control reaction kinetics and selectivity.

Temperature: In Friedel-Crafts reactions, higher temperatures generally increase the reaction rate but can also promote side reactions, such as polyalkylation or isomerization, and decrease selectivity. numberanalytics.comnumberanalytics.comresearchgate.net Lowering the temperature can improve selectivity but may require longer reaction times. numberanalytics.com For instance, acylation of benzene is often performed between 0°C and 50°C to balance rate and yield. numberanalytics.com

Pressure: Pressure can influence reaction rates, particularly for reactions involving gaseous reactants. numberanalytics.com In Friedel-Crafts alkylations conducted in supercritical fluids, pressure can affect product distribution. nih.gov For example, in some systems, lower pressures have been shown to favor ortho-substitution. nih.gov For exothermic reactions like Friedel-Crafts, conducting the process under reduced pressure can help control the temperature by boiling off the solvent, thereby preventing byproduct formation. google.com

Table 2: Influence of Temperature and Pressure on Friedel-Crafts Reactions

Parameter Effect on Rate Effect on Selectivity/Yield Notes
Temperature Generally increases rate. numberanalytics.com Higher temperatures can decrease selectivity and promote side reactions. numberanalytics.comnumberanalytics.com Optimal temperature is a balance between reaction rate and desired product yield. numberanalytics.com

| Pressure | Can enhance rate, especially with gaseous reactants. numberanalytics.com | Can influence isomer distribution in certain solvent systems. nih.gov | High pressure may require specialized equipment. numberanalytics.com |

Catalyst Loading and Reusability Studies

The investigation into catalyst loading aims to find the optimal concentration of the catalyst that maximizes the yield of this compound while minimizing waste and cost. Overloading the catalyst can lead to unwanted side reactions and increased production costs, whereas insufficient loading may result in low conversion rates and unreacted starting materials.

Research Findings on Catalyst Performance

While specific quantitative data for the synthesis of this compound is not extensively available in publicly accessible literature, general principles from related Friedel-Crafts alkylations of aromatic compounds provide valuable insights. Heterogeneous catalysts, such as zeolites and supported Lewis acids, are often favored due to their ease of separation and potential for reuse.

For instance, in the alkylation of benzene with 1-dodecene, a reaction chemically similar to the synthesis of this compound, zeolite catalysts have been extensively studied. These studies often report catalyst deactivation after a single cycle due to the formation of coke, which blocks the active sites of the catalyst. mdpi.com Regeneration of these catalysts, typically through calcination to burn off the coke, is often necessary to restore their activity. mdpi.com

Immobilized ionic liquids have also emerged as promising catalysts for Friedel-Crafts alkylation reactions. sciopen.com These catalysts can offer high activity and selectivity, and their immobilization on a solid support facilitates their recovery and reuse. Molecular dynamics simulations have been employed to understand the interfacial properties of such catalytic systems, which can aid in the rational design of more efficient and stable catalysts. sciopen.com

The following interactive data tables conceptualize how catalyst loading and reusability data for the synthesis of this compound would be presented based on findings from analogous reactions.

Table 1: Optimization of Catalyst Loading for this compound Synthesis

CatalystCatalyst Loading (wt%)Reaction Time (h)Conversion of Chlorobenzene (%)Selectivity for this compound (%)
Zeolite H-Beta568570
Zeolite H-Beta1069565
Zeolite H-Beta1569662
FeCl₃ on Al₂O₃247885
FeCl₃ on Al₂O₃549280
FeCl₃ on Al₂O₃849378

This table illustrates a hypothetical optimization of catalyst loading. Typically, an increase in catalyst loading leads to higher conversion up to a certain point, after which selectivity may decrease due to side reactions.

Table 2: Reusability Study of a Heterogeneous Catalyst in this compound Synthesis

CycleConversion of Chlorobenzene (%)Selectivity for this compound (%)
19580
29279
38878
48376
57575

This table demonstrates a typical catalyst reusability study. A gradual decrease in conversion and selectivity is often observed in subsequent cycles, indicating catalyst deactivation.

Future research is necessary to generate specific and detailed data for the synthesis of this compound, which will be instrumental in the commercial-scale production of this important chemical compound.

Advanced Spectroscopic Characterization and Structural Analysis in Contemporary Organic Chemistry

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the case of 1-Chloro-3-dodecylbenzene, the chromophore responsible for UV absorption is the substituted benzene (B151609) ring.

Detailed research findings on the UV-Vis spectrum of this compound are not extensively available in peer-reviewed literature. However, valuable insights can be gleaned from the analysis of structurally similar compounds, such as other 1-chloro-3-alkylbenzenes. For instance, the UV/Visible spectrum of 1-chloro-3-methylbenzene, a closely related compound, exhibits characteristic absorptions due to the benzene ring. nist.gov The electronic spectrum is dominated by transitions to the S₀–S₁ state. rsc.org

The presence of the long dodecyl chain in this compound is expected to have a subtle, yet discernible, effect on the UV-Vis spectrum compared to its shorter-chain analogs. Studies on a series of long-chain alkylbenzenes, from pentylbenzene (B43098) to decylbenzene, have shown that as the length of the alkyl chain increases, the number of resolvable conformations also increases. rsc.org Each conformation can have a slightly different interaction with the phenyl ring, leading to a broadening of the absorption bands. The all-trans conformer, where the alkyl chain is fully extended, typically has its S₀–S₁ origin at a shorter wavelength (further to the blue) compared to conformers with gauche interactions. rsc.org

The primary electronic transitions in this compound are expected to be the π → π* transitions associated with the aromatic ring. The chlorine atom, being an auxochrome, can influence these transitions through its inductive and resonance effects, potentially causing a slight bathochromic (red) shift compared to unsubstituted dodecylbenzene (B1670861).

A representative, though not experimentally verified for this specific compound, UV-Vis data table based on the expected electronic transitions is presented below.

Expected Transition λmax (nm) (Approximated) Molar Absorptivity (ε) (L mol-1 cm-1) (Approximated) Solvent
π → π* (Primary Band)~ 210~ 7,500Hexane
π → π* (Secondary Band)~ 265~ 250Hexane

This data is illustrative and based on the spectral characteristics of similar compounds. Actual experimental values may vary.

X-ray Diffraction (XRD) for Crystalline Structure Analysis (if applicable)

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound to be amenable to single-crystal XRD analysis, it must first be obtained in a well-ordered crystalline form.

As of the current body of scientific literature, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. The presence of a long, flexible dodecyl chain can introduce conformational disorder, making the growth of high-quality single crystals challenging. Long-chain alkyl compounds often exhibit polymorphism, where they can crystallize in different forms, and may also form waxy solids or oils at room temperature, which are not suitable for single-crystal XRD.

However, studies on other long-chain molecules, such as normal long-chain esters, have shown that these types of compounds can crystallize and their structures can be investigated using techniques like X-ray powder diffraction. nih.gov These studies reveal that the long spacings in the diffraction patterns are often a linear function of the number of carbon atoms in the molecule, which is consistent with the extended conformation of the alkyl chains. nih.gov

Should crystalline this compound be obtained, XRD analysis would provide invaluable information, including:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Molecular Conformation: The precise dihedral angles of the dodecyl chain and the orientation of the chlorophenyl group in the solid state.

Intermolecular Interactions: Details of how the molecules pack together, including any π-stacking of the benzene rings or van der Waals interactions between the alkyl chains.

Given the lack of experimental data, a data table for the crystallographic parameters of this compound cannot be provided at this time. The applicability of XRD for this compound is contingent upon the successful growth of suitable crystals.

Computational Chemistry and Theoretical Studies on Alkyl Substituted Chlorobenzenes

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing chemical bonds and reactions, molecular modeling and dynamics simulations are better suited for studying the large-scale conformational behavior and intermolecular interactions of molecules, particularly those with long, flexible chains like 1-chloro-3-dodecylbenzene.

The dodecyl chain of this compound has significant conformational flexibility due to rotation around its carbon-carbon single bonds. Molecular dynamics (MD) simulations, which use classical mechanics to simulate the movements of atoms over time, are ideal for exploring the vast conformational landscape of this alkyl chain. unicamp.br

Simulations on similar long-chain molecules, such as linear alkylbenzenes and their sulfonated derivatives (LAS), reveal that the alkyl chain exists as a dynamic ensemble of different conformations. nih.govresearchgate.net The primary determinants of conformation are the dihedral angles along the chain, which can adopt either a low-energy anti (trans) arrangement or a slightly higher-energy gauche arrangement. The most stable conformation for an unbranched alkane is the all-anti state, which results in a linear, zigzag shape. unicamp.br However, at room temperature, thermal energy allows for the presence of numerous gauche conformations, leading to more compact or folded structures. The presence of the bulky chlorobenzene (B131634) ring can impose steric constraints on the conformations of the initial portion of the chain.

Table 3: Conformational Properties of Long Alkyl Chains from Molecular Simulations. (Data is illustrative, based on analogous systems).
PropertyDescriptionTypical Value/StateReference System
Dihedral StateRotation around a C-C-C-C bondAnti (trans) or GaucheAlkanes unicamp.br
Energy Difference (Gauche-Anti)Energy penalty for a gauche conformation~0.9 kcal/molButane
Chain ConfigurationOverall shape of the alkyl chainDynamic equilibrium between extended (zigzag) and folded statesLinear Alkylbenzenes nih.govresearchgate.net
Chain Tilt AngleOrientation of the chain relative to a surface normalVaries with packing density and tail lengthLAS at water/air interface nih.govscite.ai

This compound is an amphiphilic molecule, possessing a polar (hydrophilic) chlorobenzene headgroup and a large, nonpolar (hydrophobic) dodecyl tail. This dual nature governs its intermolecular interactions and leads to self-aggregation in certain environments. tau.ac.il

Molecular dynamics simulations are extensively used to study these phenomena. nih.gov The primary intermolecular forces at play include:

Van der Waals Interactions: These are the dominant attractive forces, particularly the London dispersion forces between the long alkyl chains. uni-siegen.delibretexts.org

π-π Stacking: The aromatic rings of two molecules can interact in a stacked or T-shaped configuration, although this is often weaker than the interactions between the alkyl tails. nih.gov

Dipole-Dipole Interactions: The polar C-Cl bond in the chlorobenzene headgroup creates a molecular dipole, leading to electrostatic interactions. uni-siegen.de

Hydrophobic Effect: In aqueous environments, the nonpolar dodecyl tails are driven to aggregate to minimize their contact with water, which is the primary force behind micelle formation and surface adsorption. tau.ac.il

Simulations of analogous surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS) and linear alkylbenzene sulfonates (LAS) show that these molecules readily adsorb at interfaces (e.g., water/air or water/solid) and form aggregates like micelles above a critical concentration. pku.edu.cnmdpi.comacs.org The dodecyl tails form a hydrophobic core, while the polar headgroups are exposed to the polar medium. nih.govmdpi.com The aggregation behavior is influenced by factors such as chain length, with longer chains promoting aggregation. nih.govresearchgate.net Similar behavior would be expected for this compound, particularly at interfaces or in polar solvents.

Chemical Transformations and Derivatization Pathways of 1 Chloro 3 Dodecylbenzene

Reactions Involving the Aromatic Halogen

The chlorine substituent on the benzene (B151609) ring is a key site for functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a halide on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitutions, SNAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com The reaction proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group. libretexts.org

For 1-Chloro-3-dodecylbenzene, the dodecyl group is an electron-donating group, which generally disfavors nucleophilic aromatic substitution. However, under forcing conditions or with the introduction of strong electron-withdrawing groups at the ortho or para positions, these reactions can be driven forward. For instance, the presence of a nitro group can activate the ring towards nucleophilic attack. libretexts.orgyoutube.com The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, as the more electronegative halogen polarizes the carbon-halogen bond more effectively, facilitating nucleophilic attack. youtube.com

ReactantReagentProductConditions
This compoundStrong Nucleophile (e.g., RO⁻, R₂N⁻)1-Alkoxy-3-dodecylbenzene or 1-(Dialkylamino)-3-dodecylbenzeneHigh temperature and/or pressure, often with a catalyst
1-Chloro-2,4-dinitro-3-dodecylbenzeneNucleophile (e.g., OH⁻, NH₃)2,4-Dinitro-3-dodecylphenol or 2,4-Dinitro-3-dodecylanilineMilder conditions due to activation by nitro groups

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions typically involve an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Stille, etc. couplings) or reaction with a nucleophile, and concluding with reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The development of various phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl chlorides, bromides, and iodides. wikipedia.orglibretexts.org For this compound, this reaction provides a direct route to N-aryl and N-alkyl-N-aryl dodecylbenzene (B1670861) derivatives.

Aryl HalideAmineCatalyst SystemProduct
This compoundPrimary or Secondary AminePd(0) catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃, NaOtBu)N-substituted-3-dodecylaniline
This compoundAmmonia equivalent (e.g., LiN(SiMe₃)₂)Pd catalyst, Ligand3-Dodecylaniline

Table 2: Representative Buchwald-Hartwig Amination Reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. organic-chemistry.org Sonogashira coupling with this compound allows for the synthesis of arylalkynes, which are valuable building blocks in organic synthesis. youtube.com

Aryl HalideAlkyneCatalyst SystemProduct
This compoundTerminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)1-(Alkynyl)-3-dodecylbenzene

Table 3: Sonogashira Coupling of this compound.

Reactions Involving the Alkyl Chain

The dodecyl chain of this compound offers additional sites for chemical modification, primarily at the terminal position or through radical-mediated processes.

Oxidation Reactions of the Alkyl Chain Terminus

The terminal methyl group of the dodecyl chain can be selectively oxidized to introduce various functional groups. This transformation is often challenging due to the relative inertness of C-H bonds. However, specific reagents and catalytic systems can achieve this transformation. For example, certain microbial or enzymatic systems can hydroxylate the terminal carbon. Chemical methods, although less selective, can also be employed, sometimes leading to a mixture of oxidized products along the alkyl chain.

Functionalization via Radical Pathways

Radical reactions provide a means to functionalize the alkyl chain at positions that are not easily accessible through other methods. nih.gov These reactions are typically initiated by light or a radical initiator and can lead to halogenation, nitration, or other modifications along the dodecyl chain. iu.edursc.org The selectivity of these reactions can sometimes be controlled by the choice of reagents and reaction conditions.

Selective Dealkylation and Disproportionation Studies

Under certain catalytic conditions, particularly with strong Lewis acids or zeolites, this compound can undergo dealkylation, where the dodecyl group is cleaved from the aromatic ring. researchgate.net This process is often accompanied by disproportionation, where alkyl groups migrate between aromatic rings, leading to a mixture of non-alkylated, mono-alkylated, and poly-alkylated chlorobenzenes. These studies are relevant in the context of industrial processes like the synthesis of linear alkylbenzene sulfonates, where side reactions can affect product purity. wikipedia.org

Cyclization and Rearrangement Reactions

There is a lack of specific studies on the cyclization and rearrangement reactions of this compound. In principle, intramolecular cyclization of the dodecyl chain onto the chloro-substituted benzene ring could be envisioned under Friedel-Crafts conditions. This type of reaction typically involves a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the formation of a carbocation on the alkyl chain, which then attacks the aromatic ring. The position of the chloro and dodecyl groups in a meta-relationship would influence the regioselectivity of such a cyclization.

Similarly, rearrangement of the n-dodecyl chain to a more branched isomer could potentially occur under acidic conditions, a common phenomenon in Friedel-Crafts alkylations. However, no specific research has been found that investigates these possibilities for this compound.

Polymerization and Oligomerization via Functionalized Derivatives

The polymerization or oligomerization of this compound would necessitate its conversion into a monomer containing a polymerizable functional group. For instance, the introduction of a vinyl group to create a styrene-type monomer would be a prerequisite for polymerization through common methods like radical, cationic, or anionic polymerization.

While the polymerization of various functionalized styrenes and the oligomerization of long-chain alpha-olefins are well-documented processes, no literature specifically describes the synthesis of a polymerizable derivative from this compound and its subsequent polymerization or oligomerization. Research on the use of related molecules, such as dodecyl benzene sulfonate in polymerization, exists, but this does not directly address the chemical transformations of this compound itself into a polymer or oligomer.

Due to the absence of specific research data, the creation of detailed data tables on these chemical transformations for this compound is not possible at this time.

Environmental Chemical Transformations and Degradation Research

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 1-Chloro-3-dodecylbenzene, key abiotic pathways include photolysis and hydrolysis.

In the atmosphere, this compound is susceptible to degradation by photochemically-produced hydroxyl radicals (•OH). While specific studies on this compound are limited, the reaction mechanisms can be inferred from studies on similar aromatic compounds like benzene (B151609) and toluene (B28343). epa.gov The primary mechanism of atmospheric degradation is initiated by the reaction of hydroxyl radicals with the benzene ring. epa.gov This process is a significant pathway for the removal of volatile organic compounds from the troposphere. epa.gov The rate of these reactions is influenced by atmospheric conditions and the concentration of hydroxyl radicals. epa.gov

The interaction of secondary organic aerosols (SOA) with water can also generate hydroxyl radicals, which can contribute to the degradation of organic compounds. psu.edu This process, potentially enhanced by the presence of transition metal ions like iron, suggests that the chemical reactivity and aging of aerosols containing compounds like this compound could be accelerated in environments such as cloud droplets. psu.edu The formation of hydroxyl radicals from the decomposition of organic hydroperoxides within these aerosols is a key step in this degradation pathway. psu.edu

Other aqueous-phase transformations can be influenced by the presence of reactive oxygen species. nih.gov For instance, the conversion of hydrogen peroxide to highly reactive hydroxyl radicals can be catalyzed by transition metal ions present in fine particulate matter. nih.gov This suggests that in aquatic environments contaminated with both this compound and metal pollutants, oxidative degradation could be a relevant transformation pathway.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a critical route for the environmental breakdown of many organic pollutants.

Several bacterial strains have been identified that can degrade chlorinated aromatic compounds, often utilizing them as a sole source of carbon and energy. For example, a species of Alcaligenes was isolated that could degrade 1,3-dichlorobenzene (B1664543). nih.gov This bacterium was found to metabolize the compound through a pathway involving the formation of 3,5-dichlorocatechol. nih.gov Similarly, strains of Caballeronia, Paraburkholderia, and Cupriavidus have been isolated from soil and shown to degrade 3-chlorobenzoate. nih.govnih.gov These findings suggest that analogous microbial strains capable of degrading this compound likely exist in contaminated environments.

The isolation of novel bacterial strains, such as Sphingobium yanoikuyae, which can utilize various aromatic and saturated hydrocarbons, further supports the potential for microbial degradation of complex molecules like this compound. f1000research.com Additionally, studies on the degradation of anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) by bacteria such as Pseudomonas betelli and Acinetobacter johnsonii isolated from activated sludge demonstrate the capacity of microorganisms to break down molecules with long alkyl chains. bioline.org.brwikipedia.org

The initial steps in the biodegradation of chlorinated aromatic compounds often involve enzymatic reactions. Dechlorination, the removal of chlorine atoms, is a key step. In some bacteria, this occurs before the cleavage of the aromatic ring. researchgate.net Reductive dechlorination has been observed in anaerobic bacteria, such as certain strains within the Chloroflexi phylum, which can dehalogenate chlorinated alkanes. nih.gov

The degradation of the alkyl side chain is also a critical process. For similar compounds like alkylbenzene sulfonates, the alkyl chain is typically oxidized via a β-oxidation pathway after an initial oxidation of the terminal methyl group. nih.gov This process involves enzymes such as acyl-CoA synthetase and acyl-CoA dehydrogenase. nih.gov

The cleavage of the aromatic ring is another crucial enzymatic step. In many cases, this proceeds through the formation of catechol or substituted catechols, which are then cleaved by dioxygenase enzymes. nih.govresearchgate.net For instance, the degradation of 1,3-dichlorobenzene by an Alcaligenes species proceeds via 3,5-dichlorocatechol, which is then cleaved to form 2,4-dichloromuconate. nih.gov

The identification of metabolites is essential for elucidating the biodegradation pathway. In the degradation of 1,3-dichlorobenzene, key intermediates identified include 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene and 3,5-dichlorocatechol. nih.gov Subsequent cleavage of the catechol ring leads to the formation of 2,4-dichloromuconate. nih.gov

For other chlorinated aromatic compounds like 3-chlorobenzoate, degradation products such as chloro-cis,cis-muconate and maleylacetate (B1240894) have been detected. nih.govnih.gov In the case of alkylbenzene sulfonates, which share the long alkyl chain feature with this compound, metabolites such as p-hydroxyphenylpropionate, p-hydroxybenzoate, and 3,4-dihydroxybenzoate have been identified, indicating the breakdown of the aromatic ring. nih.gov

The following table provides a summary of key microbial strains and their role in the degradation of related compounds.

Microbial Strain/GroupDegraded Compound(s)Key Degradation Pathway/EnzymesIdentified Metabolites
Alcaligenes sp.1,3-DichlorobenzeneDioxygenase, Catechol cleavage3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, 3,5-Dichlorocatechol, 2,4-Dichloromuconate nih.gov
Caballeronia, Paraburkholderia, Cupriavidus3-ChlorobenzoateChlorocatechol ortho-cleavage pathwayChloro-cis,cis-muconate, Maleylacetate nih.govnih.gov
Bacillus sp.Alkylbenzene sulfonatesβ-oxidation, Desulfonationp-Hydroxyphenylpropionate, p-Hydroxybenzoate, 3,4-Dihydroxybenzoate nih.gov
Chloroflexi1,2,3-TrichloropropaneReductive dechlorinationAllyl chloride nih.gov
Pseudomonas betelli, Acinetobacter johnsoniiSodium dodecyl sulfate (SDS)Utilization as sole carbon source---

Environmental Fate Modeling and Pathway Analysis

The environmental fate of this compound is not extensively documented in experimental studies. Consequently, its transformation and degradation pathways are largely predicted through environmental fate modeling and by drawing parallels with the known behavior of structurally similar compounds, such as other chlorinated benzenes and long-chain alkylbenzenes. episuite.devnih.gov Computational tools like the Estimation Program Interface (EPI) Suite™, the OPEn structure-activity/property Relationship App (OPERA), and the Biochemical Network Integrated Computational Explorer (BNICE) are instrumental in predicting the environmental persistence, and potential transformation products of such chemicals in the absence of empirical data. episuite.devbohrium.comnih.gov These models utilize Quantitative Structure-Activity Relationships (QSARs) to estimate the likelihood of various degradation processes. nih.govnih.gov

Assessment of Transformation Products and their Chemical Persistence

Degradation of the Dodecyl Chain: The long alkyl chain is a likely initial point of microbial attack under aerobic conditions. The predicted pathway involves the terminal oxidation of the dodecyl group to form a primary alcohol, which is then further oxidized to an aldehyde and then to a carboxylic acid, specifically 3-(chlorophenyl)dodecanoic acid. This is followed by a process of β-oxidation, where the alkyl chain is sequentially shortened by two-carbon units. This process would lead to a series of chlorinated phenylalkanoic acids with progressively shorter side chains. Ultimately, this pathway is expected to lead to chlorinated benzoic acid and chlorinated phenylacetic acid.

Degradation of the Chlorinated Aromatic Ring: The biodegradation of the chlorobenzene (B131634) portion of the molecule is anticipated to proceed via pathways established for other chlorinated aromatic compounds. Under aerobic conditions, bacteria often employ dioxygenase enzymes to hydroxylate the aromatic ring, forming chlorinated catechols (e.g., a chlorinated dihydroxy-dodecylbenzene). ub.edu This step is crucial as it prepares the ring for cleavage. Subsequent enzymatic reactions would then open the aromatic ring, leading to the formation of chlorinated muconic acids and other aliphatic intermediates that can eventually be mineralized to carbon dioxide and water.

Under anaerobic conditions, a different primary degradation pathway is predicted: reductive dechlorination. cler.com In this process, the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom, yielding dodecylbenzene (B1670861). This transformation is significant as it removes the halogen that often contributes to the recalcitrance of organic pollutants. Dodecylbenzene would then be subject to further degradation.

Predicted Transformation Products: Based on these established degradation principles, a range of transformation products for this compound can be predicted. The persistence of these intermediates varies. Short-chain chlorinated carboxylic acids and chlorinated catechols are generally expected to be more biodegradable than the parent compound. However, the complete mineralization of all transformation products is not guaranteed, and some intermediates may exhibit their own environmental persistence and toxicity.

The following table outlines the predicted transformation products of this compound and their likely persistence, based on computational models and data from analogous compounds.

Parent Compound Predicted Transformation Product Predicted Degradation Pathway Estimated Persistence
This compound3-(Chlorophenyl)dodecanoic acidAerobic alkyl chain oxidationModerate
This compoundChlorinated dihydroxy-dodecylbenzeneAerobic ring hydroxylationLow to Moderate
This compoundDodecylbenzeneAnaerobic reductive dechlorinationModerate
3-(Chlorophenyl)dodecanoic acidChlorinated benzoic acidAerobic β-oxidationLow to Moderate
Chlorinated dihydroxy-dodecylbenzeneChlorinated muconic acid derivativesAerobic ring cleavageLow
DodecylbenzenePhenylalkanoic acidsAerobic alkyl chain oxidationLow to Moderate

It is important to note that the actual environmental fate and the specific transformation products of this compound can only be definitively determined through experimental studies. The modeling data provides a scientifically grounded framework for assessment in the absence of such studies.

Advanced Applications of 1 Chloro 3 Dodecylbenzene in Materials Science and Organic Synthesis

1-Chloro-3-dodecylbenzene, a molecule combining a chlorinated aromatic ring with a long aliphatic chain, serves as a versatile precursor in various advanced chemical applications. Its distinct structural components—the reactive chloro-substituted phenyl group and the property-modifying dodecyl chain—allow for its use in the synthesis of complex organic molecules and the development of specialized functional materials.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 1-Chloro-3-dodecylbenzene in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and lab coats.
  • Ensure proper ventilation via fume hoods or local exhaust systems to minimize inhalation risks .
  • Avoid prolonged storage, as degradation may increase hazards; store in tightly sealed containers under inert conditions .
  • Dispose of waste through certified hazardous waste handlers, adhering to federal and local regulations .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer :

  • Optimize Friedel-Crafts alkylation or electrophilic substitution reactions by controlling temperature (e.g., 40–60°C) and using anhydrous aluminum chloride as a catalyst .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.
  • Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.2–7.5 ppm) and aliphatic chains (δ 1.2–1.6 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify C-Cl stretches (550–650 cm⁻¹) and alkyl C-H vibrations (2850–2960 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns using EI-MS .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in further functionalization?

  • Methodological Answer :

  • Study solvent polarity effects (e.g., dichloromethane vs. DMF) on electrophilic substitution using kinetic and thermodynamic controls.
  • Monitor intermediates via in-situ Raman spectroscopy or stopped-flow techniques.
  • Compare results with computational models (DFT calculations) to predict activation barriers .

Q. What strategies resolve contradictions in reported degradation pathways of this compound under environmental stress?

  • Methodological Answer :

  • Conduct controlled photolysis/hydrolysis experiments (UV light, pH 3–10) and analyze products via GC-MS or LC-MS .
  • Replicate conflicting studies while standardizing variables (e.g., oxygen levels, catalyst traces).
  • Apply reliability criteria (e.g., OECD guidelines) to classify data as "reliable with restrictions" or "not reliable" based on documentation quality .

Q. How can computational modeling predict the stability of this compound in novel solvent systems?

  • Methodological Answer :

  • Use molecular dynamics (MD) simulations to assess solvation free energy and dipole-dipole interactions.
  • Validate predictions with experimental stability tests (e.g., accelerated aging at 50°C for 30 days) .
  • Cross-reference results with databases like NIST Chemistry WebBook for thermodynamic consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.